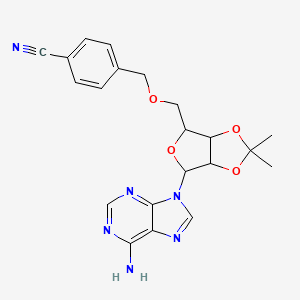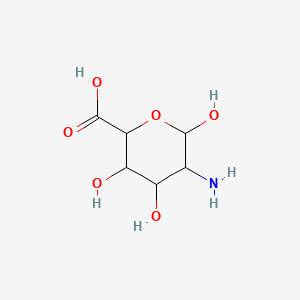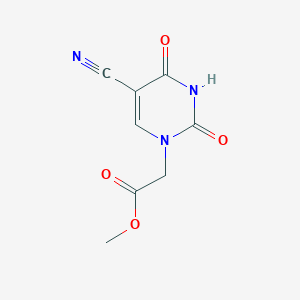
5'-O-(4-Cyanobenzyl)-2',3'-O-isopropylidene adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction. This compound is characterized by the presence of a cyanobenzyl group at the 5’-position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine typically involves the protection of the ribose hydroxyl groups followed by the introduction of the cyanobenzyl group. The process can be summarized as follows:
Protection of Ribose Hydroxyl Groups: The 2’ and 3’ hydroxyl groups of adenosine are protected using acetone in the presence of an acid catalyst to form the isopropylidene derivative.
Introduction of Cyanobenzyl Group: The protected adenosine is then reacted with 4-cyanobenzyl chloride in the presence of a base such as sodium hydride to introduce the cyanobenzyl group at the 5’-position.
Industrial Production Methods
While specific industrial production methods for 5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanobenzyl group, where nucleophiles replace the cyanide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Oxidized derivatives of the cyanobenzyl group.
Reduction: Reduced forms of the cyanobenzyl group.
Substitution: Substituted derivatives where the cyanide group is replaced by other functional groups.
Applications De Recherche Scientifique
5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of antiviral and anticancer activities.
Industry: Utilized in the development of novel pharmaceuticals and biochemical tools
Mécanisme D'action
The mechanism of action of 5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine involves its interaction with adenosine receptors and other molecular targets. The compound can mimic the effects of adenosine by binding to its receptors, thereby influencing various signaling pathways. Additionally, the cyanobenzyl group may interact with specific enzymes or proteins, modulating their activity and leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-5’-O-(4-cyanobenzyl)-2’,3’-di-O-isopropylidene adenosine: Another adenosine analog with similar structural features but with a bromine atom at the 8-position.
VER-155008: An adenosine-derived inhibitor of heat shock protein 70 (Hsp70), which targets the nucleotide-binding domain of Hsp70.
Uniqueness
5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine is unique due to its specific substitution pattern and protective groups, which confer distinct chemical and biological properties. Its ability to interact with adenosine receptors and other molecular targets makes it a valuable tool in research and potential therapeutic applications .
Propriétés
IUPAC Name |
4-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-21(2)30-16-14(9-28-8-13-5-3-12(7-22)4-6-13)29-20(17(16)31-21)27-11-26-15-18(23)24-10-25-19(15)27/h3-6,10-11,14,16-17,20H,8-9H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPIUSQGRWFEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COCC5=CC=C(C=C5)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15094345.png)







![N-[2-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B15094385.png)





